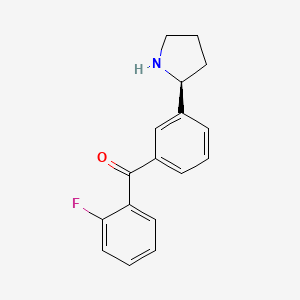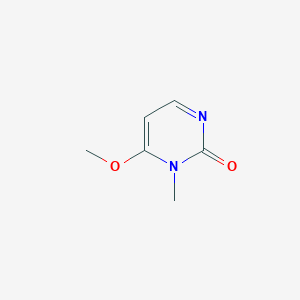![molecular formula C10H9F3O B13117728 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is an organic compound with the molecular formula C10H9F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety. The (2Z)- configuration indicates the specific geometric isomer of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is then subjected to hydrogenation using a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 3-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzoic acid
Reduction: 3-(trifluoromethyl)phenylpropan-1-ol, 3-(trifluoromethyl)phenylpropane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propen-1-ol, 3-phenyl-, (E)- (Cinnamyl alcohol)
- 3-[3-(Trifluoromethyl)phenyl]-2-propyn-1-ol
Uniqueness
2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2- |
Clave InChI |
YDNLMIBCGPTFIK-RQOWECAXSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\CO |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




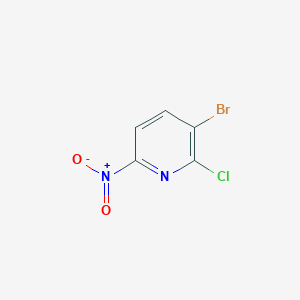
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
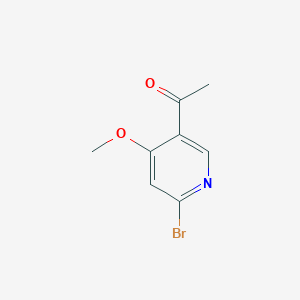
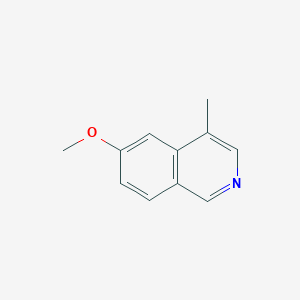
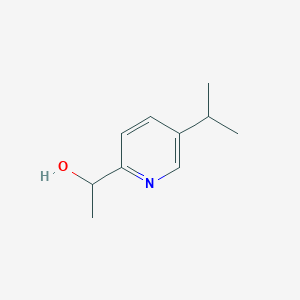
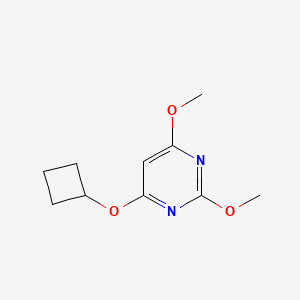
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)


